2-[(1S)-1-Amino-3-methylbutyl]-1,3-oxazole-5-carboxylic acid;hydrochloride
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Description
2-[(1S)-1-Amino-3-methylbutyl]-1,3-oxazole-5-carboxylic acid;hydrochloride is a useful research compound. Its molecular formula is C9H15ClN2O3 and its molecular weight is 234.68. The purity is usually 95%.
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Scientific Research Applications
Ruthenium-catalyzed Synthesis for Triazole-based Scaffolds
The synthesis of 5-amino-1,2,3-triazole-4-carboxylates using ruthenium catalysis offers a pathway to create triazole-based scaffolds, which are key components in developing peptidomimetics or biologically active compounds. This approach circumvents the Dimroth rearrangement, providing a direct route to these valuable triazole amino acids, useful in synthesizing compounds with potential biological activities, including HSP90 inhibitors (Ferrini et al., 2015).
Solvatochromic Shifts for Sensor Applications
Research into the solvatochromic shifts and dipole moment estimation of certain synthesized coumarin derivatives, including a hydrochloride salt similar in structure to "2-[(1S)-1-Amino-3-methylbutyl]-1,3-oxazole-5-carboxylic acid; hydrochloride", has shown applications in sensor technology. These compounds exhibit sensitivity to Fe3+ and Cu2+ ions in aqueous solutions, indicating potential for developing chemosensors (Joshi et al., 2016).
Cross-Coupling Reactions of Boronic Acids
The use of carboxylic acid anion moieties as directing groups in cross-coupling reactions with dihalo heterocycles demonstrates the utility of such compounds in selectively producing substituted nicotinic acids and triazoles. This highlights the role of "2-[(1S)-1-Amino-3-methylbutyl]-1,3-oxazole-5-carboxylic acid; hydrochloride" and similar substances in regioselective synthesis processes (Houpis et al., 2010).
Synthesis of Derivatives for Functional Transformations
The creation of methyl esters from 2-aryl-5-hydrazino-1,3-oxazole-4-carboxylic acids, leading to various functional derivatives, showcases the compound's potential as a precursor for further chemical transformations. Such derivatives can be employed in synthesizing oxazole-containing dipeptides and in introducing highly basic aliphatic amines, demonstrating the compound's versatility in organic synthesis (Prokopenko et al., 2010).
Properties
IUPAC Name |
2-[(1S)-1-amino-3-methylbutyl]-1,3-oxazole-5-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O3.ClH/c1-5(2)3-6(10)8-11-4-7(14-8)9(12)13;/h4-6H,3,10H2,1-2H3,(H,12,13);1H/t6-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPYPZQCFCMBCFV-RGMNGODLSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C1=NC=C(O1)C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C1=NC=C(O1)C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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